molecular formula C22H26N4O3 B2438080 N-butyl-N-ethyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251703-05-5

N-butyl-N-ethyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2438080
CAS No.: 1251703-05-5
M. Wt: 394.475
InChI Key: NMULVVQFIDSCML-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, an ethylphenoxy group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-butyl-N-ethyl-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-4-6-13-25(5-2)20(28)15-26-14-18(11-12-19(26)27)22-23-21(24-29-22)17-9-7-16(3)8-10-17/h7-12,14H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMULVVQFIDSCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl Fragment

Method A (Hydrazide Cyclization):
4-Methylbenzoic acid is converted to its methyl ester using thionyl chloride/methanol, followed by hydrazinolysis to yield 4-methylbenzohydrazide. Cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux affords 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol.

Key Data:

  • Yield: 82–89% (hydrazide step).
  • FTIR Confirmation: C=N stretch at 1587 cm⁻¹, S–H at 2853 cm⁻¹.

Method B (Nitrile Oxide Cycloaddition):
4-Methylbenzonitrile is treated with hydroxylamine hydrochloride to form the amidoxime, which undergoes dehydration with trichloroisocyanuric acid (TCCA) to generate the oxadiazole ring.

2-Oxo-1,2-dihydropyridin-1-yl Core

Step 1: Pyridone Synthesis
Ethyl 3-oxopentanoate undergoes cyclization with ammonium acetate to form 2-pyridone. N-alkylation with chloroacetamide derivatives introduces the acetamide precursor.

Step 2: Boronic Ester Functionalization
The pyridone is triflated at C-5 using trifluoromethanesulfonic anhydride, followed by palladium-catalyzed borylation with bis(pinacolato)diboron to install the boronic ester.

Key Conditions:

  • Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride.
  • Solvent: 1,4-Dioxane, 80°C, 18 h.
  • Yield: 70–93%.

Fragment Coupling and Final Assembly

Suzuki-Miyaura Cross-Coupling

The boronic ester-functionalized pyridone (0.62 g, 2.02 mmol) is coupled with 5-bromo-3-(4-methylphenyl)-1,2,4-oxadiazole under Suzuki conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (54 mg, 0.05 mmol).
  • Base: 2 M Na₂CO₃ (2.7 mL).
  • Solvent: Toluene/EtOH (2:1), 80°C, 4.5 h.
  • Yield: 93%.

Characterization:

  • LC-MS (ESI): m/z 422.2 [M+Na]⁺.
  • ¹H NMR (CDCl₃): δ 6.57 (br, 1H, pyridone H), 2.13 (s, 3H, CH₃).

N-Alkylation for Acetamide Side Chain

The intermediate pyridone-acetamide (1.0 mmol) undergoes alkylation with N-butyl-N-ethylamine using potassium iodide as a catalyst in DMF at 60°C for 12 h.

Optimization Note:

  • Excess alkylating agent (1.5 eq) improves yield to 78%.
  • HPLC Purity: >95%.

Physicochemical Properties

Data from ChemDiv:

Property Value
Molecular Weight 394.47 g/mol
logP 3.528
Hydrogen Bond Acceptors 7
Rotatable Bonds 9
Polar Surface Area 64.085 Ų

Solubility:

  • LogSw (Water): -3.35 (poor aqueous solubility).

Chemical Reactions Analysis

Oxidation

The dihydropyridine ring can undergo oxidation to form a pyridine derivative. For example:

  • Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)

  • Conditions : Aqueous acidic or neutral environment.

Mechanism :
The 2-oxo-dihydropyridine ring oxidizes at the 3,4-dihydro position, forming a fully aromatic pyridine ring.

Reduction

Reduction of the oxadiazole ring or ketone groups may occur:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

  • Conditions : Anhydrous ether or methanol.

Mechanism :
The carbonyl group (C=O) in the acetamide or dihydropyridine ring is reduced to a methylene group (CH₂).

Hydrolysis

The acetamide group is susceptible to hydrolysis under basic or acidic conditions:

  • Reagents : Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

  • Conditions : Aqueous solution, elevated temperature.

Mechanism :
Hydrolysis yields the corresponding carboxylic acid and amine derivative.

Nucleophilic Substitution

Substitution at the acetamide nitrogen can occur if the nitrogen is activated (e.g., by deprotonation):

  • Reagents : Alkyl halides (R-X) or aryl halides

  • Conditions : Basic conditions (e.g., K₂CO₃) .

Mechanism :
The acetamide nitrogen acts as a nucleophile, displacing a leaving group (e.g., halide) to form a new C–N bond.

Reaction Data Table

Reaction Type Reagents Conditions Key Transformation
OxidationH₂O₂ or KMnO₄Aqueous acid/neutralDihydropyridine → Pyridine
ReductionLiAlH₄ or NaBH₄Anhydrous ether/methanolCarbonyl (C=O) → Methylene (CH₂)
HydrolysisNaOH or HClAqueous, heatAcetamide → Carboxylic acid + amine
Nucleophilic SubstitutionAlkyl/aryl halides (R-X)K₂CO₃, DMF, 60–80°CAcetamide N → New C–N bond

Electrophilic Aromatic Substitution

The oxadiazole ring may undergo electrophilic substitution at the para position due to electron-withdrawing groups (e.g., the 4-methylphenyl substituent) .

Nucleophilic Attack on Carbonyl Groups

The acetamide and dihydropyridine carbonyl groups are reactive toward nucleophiles (e.g., Grignard reagents or amines).

Characterization and Stability

  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm structural integrity.

  • Stability : The compound exhibits moderate stability under ambient conditions but may degrade under strong acidic/basic conditions or elevated temperatures.

Scientific Research Applications

The biological activities of N-butyl-N-ethyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide have been explored in several studies:

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For example:

Cell Line IC50 Value (µM)
HeLa (cervical cancer)92.4
CaCo-2 (colon adenocarcinoma)Similar efficacy reported

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. The presence of the 1,2-dihydropyridine moiety is linked to inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammation management.

Antimicrobial Activity

Some oxadiazole derivatives have shown significant antimicrobial properties. For instance:

Pathogen Activity
Staphylococcus aureusSignificant antibacterial activity
Escherichia coliEffective against this pathogen

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Properties : A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines.
    "Compounds containing the 1,2,4-oxadiazole ring exhibit notable anticancer properties."
  • Research on Anti-inflammatory Effects : Preliminary results suggest that the compound may inhibit COX enzymes effectively.
    "The presence of the 1,2-dihydropyridine moiety is linked to inhibitory effects on cyclooxygenase enzymes."
  • Antimicrobial Studies : Research indicates that oxadiazole derivatives can disrupt bacterial cell wall synthesis.
    "Certain oxadiazole compounds exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus."

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the thiazolopyrimidine core plays a crucial role in its bioactivity .

Comparison with Similar Compounds

N-butyl-N-ethyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be compared with other thiazolopyrimidine derivatives, such as:

Biological Activity

N-butyl-N-ethyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is C22H26N4OC_{22}H_{26}N_{4}O, with a molecular weight of approximately 394.475 g/mol . The compound features a complex structure that includes an oxadiazole moiety known for its varied biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable anticancer properties. In particular, derivatives of 1,2,4-oxadiazole have shown effectiveness against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells . This suggests that this compound may possess similar or enhanced anticancer activity.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. The presence of the 1,2-dihydropyridine moiety is linked to inhibitory effects on cyclooxygenase enzymes (COX), which play a crucial role in inflammation . Further studies are warranted to quantify this activity and elucidate the underlying mechanisms.

Antimicrobial Activity

Oxadiazole derivatives have been reported to possess antimicrobial properties. A study highlighted that certain oxadiazole compounds exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The specific mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to their cytotoxic effects against tumor cells.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
PMC7345688Identified diverse biological activities including anticancer and anti-inflammatory effects in 1,2,4-Oxadiazole derivatives.
ResearchGateReviewed synthesis and biological activities showing significant anticancer potential across various derivatives.
Aalto Research PortalDiscussed COX inhibition by oxadiazole derivatives with implications for anti-inflammatory therapies.

Q & A

Q. Critical Conditions :

  • Temperature : 60–100°C for cyclization and coupling steps.
  • Catalysts : Base catalysts (NaOH, K₂CO₃) for oxadiazole formation; coupling agents (EDCI) for amide bonds.
  • Solvents : DMF for solubility of intermediates; ethanol for recrystallization .

Q. Table 1: Synthetic Parameters from Analogous Studies

StepSolventCatalyst/BaseTemp (°C)Yield RangeSource
Oxadiazole FormationEthanolK₂CO₃8060–75%
Dihydropyridinone CouplingDMFEDCI/HOBt6045–65%
Acetamide AlkylationDCMNaHRT70–85%

Basic: Which characterization techniques are essential to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry of oxadiazole and dihydropyridinone moieties. Key peaks: Oxadiazole C=N (~160 ppm in ¹³C), dihydropyridinone carbonyl (~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns, e.g., cleavage at the acetamide bond .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How to resolve discrepancies between NMR and MS data during characterization?

Methodological Answer:

  • Scenario : NMR suggests a pure product, but MS shows unexpected adducts.
  • Troubleshooting :
    • Impurity Analysis : Use preparative TLC to isolate minor components; re-analyze with 2D NMR (COSY, HSQC) .
    • Solvent Artifacts : Check for residual DMF (δ ~2.7–3.0 ppm in ¹H NMR) or acetonitrile adducts in MS .
    • Tautomerism : Oxadiazole/dihydropyridinone tautomers may cause split peaks; analyze in deuterated DMSO at elevated temps .

Advanced: How to design in vitro assays for evaluating biological activity with minimal off-target effects?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes with conserved active sites (e.g., COX-2, EGFR) based on structural analogs showing activity .
  • Assay Design :
    • Dose-Response Curves : Test 0.1–100 µM in triplicate; use positive controls (e.g., Celecoxib for COX-2 inhibition) .
    • Counter-Screens : Include unrelated targets (e.g., CYP450 isoforms) to assess specificity .
    • Cellular Uptake : Measure intracellular concentrations via LC-MS to correlate efficacy with bioavailability .

Q. Table 2: Biological Activity Parameters from Analogous Compounds

TargetIC₅₀ (µM)Selectivity Index (vs. Off-Target)Source
COX-21.2>100 (COX-1)
EGFR (Mutant)0.850 (Wild-Type EGFR)

Advanced: How to address low yields during oxadiazole-dihydropyridinone coupling?

Methodological Answer:

  • Root Causes :
    • Steric Hindrance : Bulky substituents on the dihydropyridinone ring reduce reactivity.
    • Solvent Polarity : Low solubility of intermediates in DMF may slow kinetics.
  • Optimization Strategies :
    • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yields by 20–30% .
    • Protecting Groups : Temporarily protect reactive sites (e.g., Boc on acetamide) to direct coupling .
    • Catalyst Screening : Test Pd/Cu systems for cross-coupling efficiency .

Advanced: How does the 4-methylphenyl group influence reactivity compared to halogenated analogs?

Methodological Answer:

  • Electronic Effects : The electron-donating methyl group stabilizes the oxadiazole ring, reducing susceptibility to nucleophilic attack vs. chloro analogs .
  • Synthetic Impact :
    • Coupling Efficiency : Methylphenyl derivatives show 10–15% higher yields in Suzuki-Miyaura couplings compared to bromophenyl analogs .
    • Biological Stability : Enhanced metabolic stability due to reduced oxidative dealkylation .

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